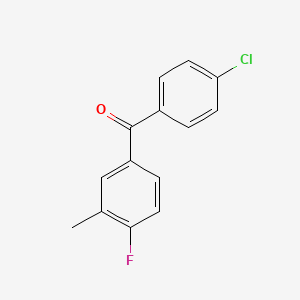

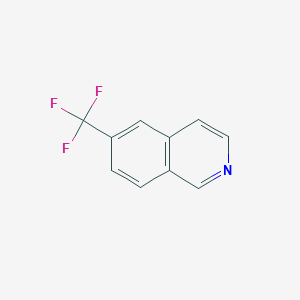

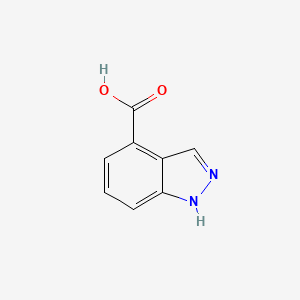

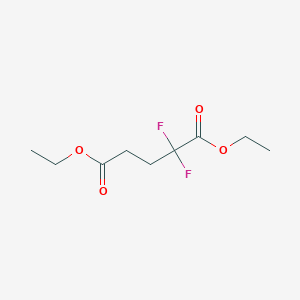

![molecular formula C13H11ClFNO B1321936 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline CAS No. 179246-45-8](/img/structure/B1321936.png)

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline

説明

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline is a chemical compound that belongs to the aniline family, which is known for its significance in pharmaceutical applications. The compound features a chloro and a fluoro group attached to the benzene ring, which is further modified with a methoxyphenyl group. This structure is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of biologically active molecules, dyes, and fine chemicals.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed starting from 3,4-dichloronitrobenzene, which underwent high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving a 72% yield . Another practical synthesis approach for 3-chloro-4-(3-fluorobenzyloxy)aniline was reported, which involved a condensation reaction followed by reduction, yielding an 82% success rate . These methods highlight the feasibility of synthesizing complex aniline derivatives with high yields and minimal environmental impact.

Molecular Structure Analysis

Theoretical studies have been conducted to understand the structural and spectroscopic properties of aniline derivatives, including those containing chlorine and fluorine atoms. Density functional theory (DFT) calculations were used to predict IR, UV-Visible, Raman, and NMR spectra, providing insights into the molecular structure of these compounds . Additionally, vibrational analysis of similar aniline molecules has been performed experimentally and theoretically to study the effects of substituents on the molecular structure .

Chemical Reactions Analysis

The reactivity of aniline derivatives has been explored through various chemical reactions. For example, a direct reductive amination of a pyrazole-carbaldehyde with 3-chloro-4-fluoroaniline was described, using NaBH4/I2 as a reducing agent under neutral conditions . This reaction showcases the versatility of aniline compounds in forming secondary amines, which are valuable in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their substituents. The metabolism of 3-chloro-4-fluoro-aniline in animals has been studied, revealing that it is eliminated as various metabolites, including sulphate and acetamide derivatives . This indicates the compound's bioactive potential and its metabolic pathways in biological systems. Theoretical studies also provide data on hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces, which are crucial for understanding the reactivity and stability of these molecules .

科学的研究の応用

Fluorescence Quenching Studies

- Fluorescence Quenching of Boronic Acid Derivatives : The fluorescence quenching of boronic acid derivatives, specifically 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), has been studied in alcohols with aniline as a quencher. This research provides insights into the behavior of boronic acid derivatives and their potential applications in sensing and analytical chemistry (Geethanjali et al., 2015) (Geethanjali et al., 2015).

Synthesis and Chemical Properties

- Practical Synthesis : A practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline has been developed. This process highlights the potential for industrial production due to its robustness and minimal environmental impact (Zhang Qingwen, 2011).

- Synthesis of Eperezolid-Like Molecules : The synthesis of molecules similar to eperezolid, including derivatives of 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, demonstrates the versatility of this compound in creating biologically active substances with potential antimicrobial properties (Yolal et al., 2012).

Photochemical and Pharmacological Applications

- Photosynthesis-Inhibiting Activity : The study of methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides, which involve anilines, suggests potential applications in agriculture and plant sciences, particularly in understanding the mechanisms of photosynthesis inhibition (Kos et al., 2020).

- Pharmacological Evaluation of Pyrazolines : The synthesis of pyrazolines based thiazolidin-4-one derivatives using substituted anilines demonstrates their potential in antimicrobial activities, indicating a possible application in pharmaceutical research (Patel et al., 2013).

特性

IUPAC Name |

3-chloro-4-[(2-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c14-11-7-10(16)5-6-13(11)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGRSRQUIAXQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620663 | |

| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

CAS RN |

179246-45-8 | |

| Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

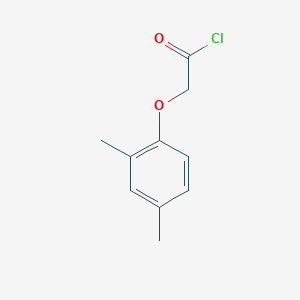

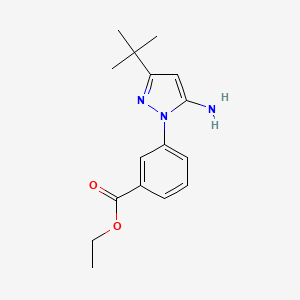

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)